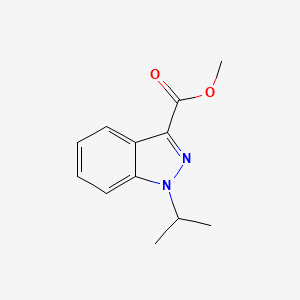

Methyl 1-isopropyl-1H-indazole-3-carboxylate

Description

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at the 1-position and a methyl ester at the 3-position. Indazole derivatives are of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity. This compound’s molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (calculated).

Applications span synthetic intermediates for pharmaceuticals, agrochemicals, and forensic analysis of synthetic cannabinoid analogs .

Properties

IUPAC Name |

methyl 1-propan-2-ylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAMTVAJKORPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate typically involves the esterification of 1-isopropyl-1H-indazole-3-carboxylic acid. One common method includes reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Pharmacological Applications

Methyl 1-isopropyl-1H-indazole-3-carboxylate is primarily recognized for its role as a synthetic cannabinoid. Its pharmacological properties have been investigated in relation to the endocannabinoid system, which plays a crucial role in various physiological processes.

Synthetic Cannabinoids

Research indicates that this compound acts on cannabinoid receptors, leading to effects similar to those of natural cannabinoids. Its structure allows it to bind effectively to these receptors, making it a candidate for studying potential therapeutic applications in pain management and neurological disorders .

Potential Therapeutic Uses

- Neurological Disorders : The compound has been explored for its potential in treating conditions such as Alzheimer's disease and schizophrenia. It functions as an agonist or partial agonist of nicotinic acetylcholine receptors, which are implicated in cognitive functions and memory .

- Anti-inflammatory Agents : this compound has shown promise as an anti-inflammatory agent, potentially useful in treating inflammatory diseases by inhibiting specific enzymes involved in the inflammatory process .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of indazole derivatives with carboxylic acids or their esters. This compound serves as a precursor for synthesizing more complex indazole derivatives with enhanced biological activity.

Forensic Applications

In forensic toxicology, this compound is significant due to its presence as a synthetic cannabinoid in various drug formulations. Analytical methods such as LC-MS/MS are employed to detect and quantify this compound in biological samples.

Stability Studies

Studies have investigated the long-term stability of this compound when spiked into blood and urine samples, providing insights into its detection window and metabolic profile. These findings are crucial for developing reliable testing protocols in forensic settings .

Case Studies and Research Findings

Several case studies have documented the effects and metabolic pathways of this compound:

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-1H-indazole-3-carboxylate is largely dependent on its interaction with biological targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 1-Position

(a) Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate

- Molecular Formula : C₁₇H₂₄N₂O₂

- Molecular Weight : 288.4 g/mol

- Key Features : A pentyl chain at the 1-position and an isobutyl ester at the 3-position.

- Comparison: The longer pentyl chain increases lipophilicity (logP ~4.2 estimated), enhancing blood-brain barrier permeability compared to the isopropyl group in the target compound. The isobutyl ester (vs. methyl) further elevates hydrophobicity, prolonging metabolic half-life. Applications: Used as a synthetic cannabinoid reference standard in forensic research .

(b) Methyl 4-(4-Fluorophenyl)-1-Isopropyl-1H-Indazole-3-Carboxylate

- Molecular Formula : C₁₈H₁₇FN₂O₂

- Molecular Weight : 312.35 g/mol

- Key Features : Additional 4-fluorophenyl substituent at the 4-position.

- Increased molecular weight (312 vs. 218 g/mol) reduces solubility but improves thermal stability. Applications: Pharmaceutical intermediate for kinase inhibitors or antidepressants .

Core Heterocycle Variation: Indazole vs. Indole

(a) Methyl 1-Methyl-1H-Indole-3-Carboxylate

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- Key Features : Indole core with methyl groups at 1- and 3-positions.

- Comparison :

- The indole core lacks the second nitrogen atom in the fused ring, reducing hydrogen-bonding capacity compared to indazole derivatives.

- Crystal structure analysis reveals coplanar arrangements between the indole ring and carboxylate group, stabilized by C–H···O hydrogen bonds (bond length: 2.68 Å) .

- Applications : Intermediate in fluorescent dyes or protease inhibitors.

(b) Methyl-1-Pentyl-1H-Indole-3-Carboxylate

- Molecular Formula: C₁₅H₁₉NO₂

- Molecular Weight : 245.32 g/mol

- Key Features : Pentyl chain at the 1-position.

- Comparison: The pentyl group increases steric bulk similarly to isobutyl in indazole analogs but with greater conformational flexibility. Applications: Synthetic cannabinoid derivative with psychoactive properties .

Ester Group Variation

| Compound | Ester Group | logP (Estimated) | Metabolic Stability |

|---|---|---|---|

| Methyl 1-isopropyl-1H-indazole-3-carboxylate | Methyl | 2.8 | Moderate (rapid hydrolysis) |

| Isobutyl 1-pentyl-1H-indazole-3-carboxylate | Isobutyl | 4.2 | High (slow hydrolysis) |

| Methyl 1-methyl-1H-indole-3-carboxylate | Methyl | 2.1 | Low (susceptible to esterases) |

- Key Insight : Larger ester groups (e.g., isobutyl) enhance metabolic stability but reduce aqueous solubility, critical for drug design .

Biological Activity

Methyl 1-isopropyl-1H-indazole-3-carboxylate (MIIC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, structural characteristics, and biological activities of MIIC, drawing on diverse research findings.

This compound is an indazole derivative characterized by its unique molecular structure, which includes an isopropyl group attached to the indazole ring. The synthesis of MIIC typically involves the reaction of indazole-3-carboxylic acid with methylating agents under specific conditions to yield the methyl ester form. This compound is often used as a precursor for various derivatives that may exhibit enhanced biological activities.

1. Antioxidant Activity

Research indicates that compounds with indazole structures, including MIIC, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and protect cellular components from oxidative damage. In a study comparing various indazole derivatives, MIIC demonstrated a notable increase in cytoprotective activity against reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .

2. Antimicrobial Activity

Indazole derivatives have been reported to possess antimicrobial properties. MIIC has shown efficacy against various bacterial strains, indicating its potential use in treating infections. For instance, studies have highlighted that MIIC and its analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

3. Enzyme Inhibition

MIIC has also been investigated for its role as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory processes . The inhibition of such enzymes can be crucial in developing therapeutic agents for conditions characterized by excessive inflammation.

Case Study 1: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of MIIC against standard antioxidants like Trolox. Results indicated that MIIC exhibited a comparable or superior ability to protect red blood cells from oxidative stress, highlighting its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, MIIC was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions MIIC as a promising candidate for further exploration in antibiotic development.

Summary of Research Findings

Q & A

How can the crystal structure of Methyl 1-isopropyl-1H-indazole-3-carboxylate be determined using X-ray crystallography?

Level: Advanced

Methodological Answer:

To determine the crystal structure:

Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with a suitable diffractometer. Ensure crystal quality (size ~0.2–0.3 mm³) and low mosaicity.

Structure Solution: Employ direct methods (e.g., SHELXD or SHELXS) for phase determination. For challenging cases, use intrinsic phasing algorithms .

Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Address disorder using PART/SUMP instructions .

Validation: Analyze hydrogen bonding (e.g., O—H···O interactions) and π-stacking using WinGX/ORTEP for visualization . Reference intermolecular interactions observed in analogous indazole carboxylates (e.g., inversion-centered dimerization) .

Table 1: Key Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | R Factor | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-indazole-3-carboxylic acid | P-1 | 0.054 | 2.68 (O—H···O) |

What synthetic methodologies are effective for preparing this compound and its derivatives?

Level: Basic

Methodological Answer:

A general synthesis protocol involves:

Indazole Core Formation: Cyclize substituted hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) .

Esterification: React the indazole-3-carboxylic acid with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.

Isopropylation: Introduce the isopropyl group via alkylation (e.g., using isopropyl bromide and K₂CO₃ in DMF).

Purification: Use recrystallization (DMF/acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) .

Key Considerations:

- Monitor reaction progress via TLC.

- Optimize alkylation temperature (60–80°C) to minimize side products.

How should researchers handle and dispose of this compound safely in laboratory settings?

Level: Basic

Methodological Answer:

- Containment: Use fume hoods and PPE (gloves, goggles). Avoid dust formation .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and consult local regulations for disposal .

- Waste Disposal: Contract licensed waste disposal services. Do not pour into drains due to unknown ecotoxicity .

What spectroscopic techniques are recommended for characterizing the structural purity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., isopropyl CH₃ at δ 1.4–1.6 ppm, ester COOCH₃ at δ 3.8–4.0 ppm) .

- HRESIMS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄N₂O₂) with <2 ppm error .

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and N-H (indazole ring, ~3400 cm⁻¹) stretches.

How can researchers resolve contradictions in crystallographic data during refinement of this compound?

Level: Advanced

Methodological Answer:

Check Data Quality: Ensure high completeness (>95%) and low Rint values. Re-measure data if necessary.

Model Validation: Use SHELXL’s TWIN/BASF commands for twinned data. Apply restraints for flexible groups (e.g., isopropyl) .

Cross-Verify: Compare bond lengths/angles with analogous structures (e.g., 1-Methyl-1H-indazole-3-carboxylic acid ).

What strategies are employed to analyze the intermolecular interactions in the solid-state structure of this compound?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding: Use PLATON or Mercury to map O—H···O/N interactions. Compare with literature values (e.g., 2.6–2.8 Å for carboxylate dimers) .

- Packing Analysis: Visualize crystal packing with WinGX/ORTEP. Identify π-π interactions between indazole rings (distance ~3.5–4.0 Å) .

How can reaction mechanisms for the alkylation steps in synthesizing this compound be investigated?

Level: Advanced

Methodological Answer:

Kinetic Studies: Monitor reaction rates at varying temperatures (Arrhenius plot) to determine activation energy.

Isotopic Labeling: Use deuterated reagents (e.g., DMF-d₇) to trace proton transfer steps via NMR.

Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map transition states and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.